Umeclidinium bromide is a synthetic compound classified as a long-acting muscarinic antagonist (LAMA). [, , , ] It plays a significant role in scientific research, particularly in the field of respiratory pharmacology, as a model compound for studying bronchodilation and as a potential therapeutic agent for respiratory diseases like chronic obstructive pulmonary disease (COPD). [, , , , , , , , ]
Umeclidinium bromide is classified as a long-acting anticholinergic agent. It is derived from the chemical class of quaternary ammonium compounds and is specifically designed for inhalation therapy. The compound is marketed under various brand names, including Anoro Ellipta, often in combination with vilanterol, a long-acting beta-agonist. The compound's primary therapeutic application is in the management of COPD, where it helps alleviate symptoms by dilating the airways.
The synthesis of umeclidinium bromide has been the subject of various research efforts aimed at improving efficiency and safety. Notable methods include:
Umeclidinium bromide has a complex molecular structure characterized by its bicyclic framework. The molecular formula is CHBrNO, and its structure includes:
The three-dimensional conformation plays a crucial role in its pharmacological activity, allowing it to effectively bind to muscarinic receptors in the lungs.
Umeclidinium bromide participates in several chemical reactions during its synthesis:
Umeclidinium bromide exerts its therapeutic effects primarily through competitive antagonism at muscarinic receptors in the airway smooth muscle. This action leads to:
The onset of action occurs within hours, with effects lasting up to 24 hours, making it suitable for once-daily dosing in COPD management .
Umeclidinium bromide possesses several notable physical and chemical properties:
These properties are critical for formulation development, particularly for inhalation therapies where aerosolization characteristics are essential for effective delivery .
The primary application of umeclidinium bromide is in the treatment of chronic obstructive pulmonary disease. Its long duration of action allows for once-daily administration, improving patient compliance compared to shorter-acting alternatives. Additionally, ongoing research explores its potential use in combination therapies for other respiratory conditions, such as asthma.
Umeclidinium exhibits equipotent affinity for human muscarinic receptor subtypes M1–M5 but derives therapeutic effects from kinetic selectivity at the M3 subtype. This receptor predominates in airway smooth muscle and mediates bronchoconstriction. Preclinical studies show umeclidinium dissociates from M3 receptors 9× slower than from M2 receptors (half-life: 82 min vs. 9 min). This prolonged M3 occupancy underpurns its 24-hour duration of action [1] [5].
Table 1: Muscarinic Receptor Binding Kinetics of Umeclidinium
Receptor Subtype | Association Rate (k₁, M⁻¹min⁻¹) | Dissociation Half-Life (min) | Primary Tissue Localization |
---|---|---|---|
M1 | 1.9 × 10⁸ | 22 | Neuronal ganglia |
M2 | 2.3 × 10⁸ | 9 | Cardiac tissue |
M3 | 2.1 × 10⁸ | 82 | Airway smooth muscle |
M4 | 1.8 × 10⁸ | 18 | CNS neurons |
M5 | 2.0 × 10⁸ | 15 | Vascular endothelium |
Data derived from radioligand binding studies in recombinant human receptors [5].
Unlike non-selective antagonists, umeclidinium's slow M3 off-rate prevents acetylcholine-induced contraction without disrupting M2-mediated feedback inhibition of acetylcholine release. This kinetic profile minimizes cardiac side effects [3] [5].
Umeclidinium achieves 24-hour bronchodilation through two synergistic mechanisms: (1) Functional antagonism: By competitively inhibiting acetylcholine at M3 receptors, it suppresses Gq-protein activation, reducing intracellular calcium flux and smooth muscle contraction. In human bronchial strips, umeclidinium antagonizes carbachol-induced contraction with an EC₅₀ of 0.4 nM [5]. (2) Kinetic selectivity: Its slow dissociation from M3 receptors creates a "pseudo-irreversible" blockade. After 10 nM exposure, tracheal smooth muscle requires 381 minutes for 50% recovery of contractile function—demonstrating prolonged receptor occupancy beyond plasma elimination [5].
Table 2: Duration of Bronchoprotection in Preclinical Models
LAMA | Time to 50% Recovery (min) | Inhibition of ACh Response at 24h (%) |
---|---|---|
Umeclidinium | 381 | 78% |
Tiotropium | 413 | 82% |
Glycopyrronium | 297 | 68% |
Aclidinium | 143 | 42% |
Data from isolated guinea pig trachea studies [1] [5].
In vivo, intratracheal umeclidinium (0.3–3 μg/kg) dose-dependently inhibits methacholine-induced bronchoconstriction for >72 hours in murine models. This aligns with once-daily dosing in humans [5].
M3 receptor antagonism disrupts key pathways driving bronchoconstriction: - Calcium mobilization: Blocking Gq-protein-coupled M3 receptors inhibits phospholipase C (PLC), reducing inositol 1,4,5-trisphosphate (IP₃) production. This suppresses IP₃-mediated Ca²⁺ release from sarcoplasmic reticulum, preventing actin-myosin cross-bridge formation [1]. - CD38/cADPR pathway: M3 activation upregulates CD38, which synthesizes cyclic ADP-ribose (cADPR). cADPR sensitizes ryanodine receptors (RyR) to Ca²⁺-induced Ca²⁺ release. Umeclidinium indirectly inhibits this pathway, reducing RyR-mediated Ca²⁺ oscillations [1] [3]. - Calcium sensitization: By attenuating Rho-kinase activation downstream of M3, umeclidinium decreases myosin light chain phosphatase inhibition, lowering calcium sensitivity in smooth muscle [3].
These actions collectively reduce intracellular Ca²⁺ from ≈500 nM to <100 nM, reversing bronchoconstriction within 15 minutes of inhalation [5].
As a quaternary ammonium compound, umeclidinium shares low oral bioavailability and lung retention with other LAMAs. Critical differentiators include: - Receptor occupancy: At 24h post-dose, umeclidinium maintains 78% M3 occupancy vs. 82% for tiotropium and 68% for glycopyrronium [5]. - Functional reversibility: Umeclidinium washes out faster than tiotropium (50% recovery in 381 vs. 413 min), potentially lowering cumulative systemic exposure [5]. - Combination synergy: With vilanterol (LABA), umeclidinium increases trough FEV₁ by 52–112 mL more than monotherapies (p<0.001) and by 25–48 mL more than other LAMA/LABAs at 24 weeks [2].
Table 3: Bronchodilator Efficacy in COPD (Network Meta-Analysis)
Therapy | Δ Trough FEV₁ vs. Placebo (mL) | Δ SGRQ Score vs. Placebo |
---|---|---|
Umeclidinium/vilanterol | 210* | -3.9* |
Tiotropium | 137 | -2.5 |
Glycopyrronium | 142 | -2.7 |
Indacaterol | 157 | -3.1 |
Tiotropium/olodaterol | 188 | -3.5 |
Data at 24 weeks; *p<0.05 vs. all comparators [2].
Umeclidinium/vilanterol demonstrates superior FEV₁ improvements over other LAMA/LABAs (+18–25 mL, p<0.05), attributed to optimal receptor kinetics and complementary mechanisms: β₂-agonism increases cAMP while M3 antagonism prevents Ca²⁺-mediated contraction [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7